molecular formula C5H8N4 B1601691 2-Hydrazinyl-4-methylpyrimidine CAS No. 63170-77-4

2-Hydrazinyl-4-methylpyrimidine

Cat. No. B1601691
CAS RN: 63170-77-4
M. Wt: 124.14 g/mol
InChI Key: WUKBRNKMQNEPAW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against five cancer cell lines . Another study reported the synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-methylpyrimidine can be analyzed using techniques such as X-ray diffraction (XRD). This method allows for the determination of the crystal structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydrazinyl-4-methylpyrimidine can be complex. For instance, a study reported the synthesis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which involved several chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-4-methylpyrimidine can be determined using various methods. For instance, the melting point, purity, and physical form of the compound can be determined . Additionally, spectroscopic characterization can provide further information about the compound’s properties .

Scientific Research Applications

Organic Synthesis and Pharmacological Applications

2-Hydrazinyl-4-methylpyrimidine serves as a versatile precursor in organic synthesis, leading to the development of various compounds with significant biological activity. For example, it has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008). Another study demonstrated its application in synthesizing azido-1,2,4-triazines and azidopyrimidines, aiding in the structural and azide-tetrazole equilibrium studies through NMR spectroscopy (Shestakova et al., 2013).

Photochemical and Electrochemical Studies

2-Hydrazinyl-4-methylpyrimidine derivatives have been investigated for their photochemical and electrochemical properties. The synthesis of lanthanide complexes with this compound has been studied, revealing significant fluorescence quantum yields, suggesting potential applications in materials science and sensor development (Fernández et al., 2014).

Corrosion Inhibition

In the context of corrosion inhibition, a novel hydrazide derivative synthesized from 2-Hydrazinyl-4-methylpyrimidine was found to be an effective corrosion inhibitor for mild steel in acid solutions. This compound demonstrated significant inhibition efficiency, attributed to the synergistic effects between the protonated inhibitor and chloride ions, highlighting its potential for industrial applications (Abdallah et al., 2016).

Antioxidant Activity

Additionally, compounds derived from 2-Hydrazinyl-4-methylpyrimidine have been evaluated for their antioxidant activity, with some showing promising results in scavenging free radicals. This indicates potential therapeutic applications in combating oxidative stress-related diseases (Abuelizz et al., 2019).

Safety And Hazards

The safety and hazards associated with 2-Hydrazinyl-4-methylpyrimidine can be determined through safety data sheets and other resources. For instance, one source indicates that the compound has hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Researchers are considering the pyrimidine scaffold as a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .

properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKBRNKMQNEPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495925
Record name 2-Hydrazinyl-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methylpyrimidine

CAS RN

63170-77-4
Record name 2-Hydrazinyl-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Based on a reported procedure (Vanderhaeghe, Claesen, Bull. Soc. Chim. Belg. 1959, 68, 30). Hydrazine monohydrate (334.7 ml, 6.90 mmol) was added in one portion to a solution of 4-Methyl-2-methylsulfanyl-pyrimidine (357.9 g, 2.55 mol) in abs. EtOH (890 ml). The resulting mixture was refluxed for 50 h, then hydrazine monohydrate (200 ml) was added and refluxing was continued for 50 h (the reaction was monitored by 1H NMR). Then it was cooled to 0° C. to crystallize and 213 g of crude product was isolated by filtration. Recrystallization from ethanol gave the title compound (184.7 g, 59%) as a white solid.
Quantity
334.7 mL
Type
reactant
Reaction Step One
Quantity
357.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
890 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (6.06 g, 47.1 mmol) in MeOH (40 mL) was added hydrazine monohydrate (10 mL, 206 mmol). The solution was stirred for 16 h at room temperature and then purified by reverse phase HPLC to provide 4.43 g of the title compound. (76%) as a white solid. MH+125.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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